[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine
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Overview
Description
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further substituted with a 2-methoxy-4,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative. One common method includes the use of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride as the sulfonylating agent. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition or activation. The methoxy and dimethylphenyl groups can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine can be compared with other sulfonyl-substituted pyrrolidines and related compounds:
[(2-Methoxyphenyl)sulfonyl]pyrrolidine: Lacks the dimethyl substitution, which may affect its reactivity and binding properties.
[(4,5-Dimethylphenyl)sulfonyl]pyrrolidine: Lacks the methoxy group, which may influence its solubility and chemical behavior.
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]piperidine: Contains a piperidine ring instead of a pyrrolidine ring, which can alter its biological activity and pharmacokinetics.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-8-12(17-3)13(9-11(10)2)18(15,16)14-6-4-5-7-14/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBIUQUDOAWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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